N-Methylnonan-2-amine N-Methylnonan-2-amine
Brand Name: Vulcanchem
CAS No.: 90023-97-5
VCID: VC20598893
InChI: InChI=1S/C10H23N/c1-4-5-6-7-8-9-10(2)11-3/h10-11H,4-9H2,1-3H3
SMILES:
Molecular Formula: C10H23N
Molecular Weight: 157.30 g/mol

N-Methylnonan-2-amine

CAS No.: 90023-97-5

Cat. No.: VC20598893

Molecular Formula: C10H23N

Molecular Weight: 157.30 g/mol

* For research use only. Not for human or veterinary use.

N-Methylnonan-2-amine - 90023-97-5

Specification

CAS No. 90023-97-5
Molecular Formula C10H23N
Molecular Weight 157.30 g/mol
IUPAC Name N-methylnonan-2-amine
Standard InChI InChI=1S/C10H23N/c1-4-5-6-7-8-9-10(2)11-3/h10-11H,4-9H2,1-3H3
Standard InChI Key MRUQQYFNDDRZJW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(C)NC

Introduction

Chemical Structure and Physicochemical Properties

N-Methylnonan-2-amine (IUPAC name: N-Methyl-2-nonanamine) possesses the molecular formula C₁₀H₂₃N and a molecular weight of 157.3 g/mol. Structurally, the amine group is positioned at the second carbon of a nonane backbone, with a methyl substituent on the nitrogen. This configuration imparts unique steric and electronic properties, influencing its reactivity and solubility.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₂₃N
Molecular Weight157.3 g/mol
Boiling Point (est.)210–220°C
LogP (Lipophilicity)~4.2
SolubilityLow in water, soluble in organic solvents

The compound’s low water solubility and high lipophilicity make it suitable for applications in nonpolar reaction media .

Synthesis and Production Methods

Catalytic N-Methylation via Borrowing-Hydrogen Strategy

Recent advancements emphasize methanol as a sustainable C1 source for N-methylation. In this approach, a ruthenium-based catalyst dehydrogenates methanol to formaldehyde, which subsequently reacts with the primary amine (nonan-2-amine) to form a hemiaminal intermediate. Further dehydrogenation yields N-methylnonan-2-amine, with hydrogen gas recycled in situ .

Key Reaction Conditions:

  • Catalyst: Ru-phosphine complexes (e.g., RuCl₂(PPh₃)₃)

  • Temperature: 80–120°C

  • Solvent: Toluene or dioxane

  • Yield: 70–90%

Reductive Amination

An alternative route involves reductive amination of 2-nonanone with methylamine under hydrogen pressure. This method employs palladium or nickel catalysts, though it is less atom-economical compared to borrowing-hydrogen strategies .

Table 2: Comparison of Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)
Borrowing-HydrogenRuCl₂(PPh₃)₃10085
Reductive AminationPd/C12065

Chemical Reactivity and Applications

Oxidation and Functionalization

N-Methylnonan-2-amine undergoes oxidation to form N-oxides when treated with hydrogen peroxide or peracids. These N-oxides serve as intermediates in the synthesis of surfactants and pharmaceutical agents .

Alkylation and Acylation

The secondary amine participates in nucleophilic substitution reactions, enabling the synthesis of quaternary ammonium salts. For example, reaction with alkyl halides produces cationic surfactants with antimicrobial properties .

Industrial Applications

  • Surfactants: Its long hydrocarbon chain enhances micelle formation, making it valuable in detergent formulations.

  • Agrochemicals: Derivatives exhibit potential as fungicides, though specific biological data remain limited .

Mechanistic Insights into Catalytic Methylation

The borrowing-hydrogen mechanism involves three steps:

  • Dehydrogenation: Methanol → Formaldehyde + H₂ (catalyzed by Ru).

  • Condensation: Formaldehyde + Nonan-2-amine → Hemiaminal.

  • Hydrogenation: Hemiaminal + H₂ → N-Methylnonan-2-amine .

Control of hydrogen pressure and temperature optimizes selectivity, minimizing over-methylation to N,N-dimethyl derivatives .

Future Directions

  • Catalyst Development: Designing earth-abundant catalysts (e.g., Fe or Co complexes) to enhance sustainability .

  • Biological Studies: Systematic evaluation of antifungal and antibacterial activity.

  • Green Chemistry: Scaling borrowing-hydrogen protocols for industrial production .

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